N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 850903-37-6
VCID: VC4811301
Molecular Formula: C19H20N4O4S2
Molecular Weight: 432.51
* For research use only. Not for human or veterinary use.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - 850903-37-6](/images/structure/VC4811301.png)
Description |
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the thienopyridine class. Its unique structure combines a thieno[2,3-c]pyridine core with various functional groups including an acetyl group and a sulfamoyl moiety. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of oncology and inflammation. Synthesis and Preparation MethodsThe synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step reactions. Common methods include:
Mechanism of ActionThe compound primarily acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The mechanism includes:
Anticancer ActivityResearch has shown that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibits promising anticancer properties:
Anti-inflammatory EffectsThe compound has also been evaluated for its anti-inflammatory properties:
Comparative Analysis with Similar Compounds
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 850903-37-6 | |||||||||
Product Name | N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |||||||||
Molecular Formula | C19H20N4O4S2 | |||||||||
Molecular Weight | 432.51 | |||||||||
IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |||||||||
Standard InChI | InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25) | |||||||||
Standard InChIKey | CUOLFAOOOSXPMO-UHFFFAOYSA-N | |||||||||
SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 4184537 | |||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume